N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a chromene moiety
Properties
Molecular Formula |
C19H14N2O4S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H14N2O4S/c1-10-3-5-12-14(22)9-16(25-15(12)7-10)18(23)21-19-20-13-6-4-11(24-2)8-17(13)26-19/h3-9H,1-2H3,(H,20,21,23) |
InChI Key |
QXXBEPFSGCJQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate through the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.
Chromene Ring Formation: The benzothiazole intermediate is then reacted with a suitable chromene precursor, such as 4-hydroxycoumarin, in the presence of a base like potassium carbonate.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules and as a tool for studying enzyme kinetics.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interact with DNA: Intercalate into DNA strands, affecting gene expression and cellular processes.
Modulate Receptor Activity: Act as an agonist or antagonist for specific receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylbutanamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenoxyacetamide
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of benzothiazole and chromene rings, which imparts distinct chemical properties and biological activities. Its methoxy and carboxamide functional groups further enhance its versatility in various applications, making it a valuable compound in scientific research and industrial applications.
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available data from various research studies and databases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 504.58 g/mol. The compound features a chromene core substituted with a benzothiazole moiety, which is crucial for its biological activity.
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 504.58 g/mol |
| LogP (Partition Coefficient) | 3.421 |
| Water Solubility (LogSw) | -3.97 |
| pKa | 9.02 |
| Polar Surface Area | 82.315 Ų |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives are known to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may interact with specific kinases involved in cancer progression, thereby inhibiting tumor growth.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can lead to reduced viability in breast and lung cancer cell lines by inducing apoptosis.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that benzothiazole derivatives possess antifungal and antibacterial properties.
- Antifungal Studies : In tests against strains like Candida albicans, compounds related to this structure demonstrated inhibition comparable to standard antifungal agents.
- Antibacterial Activity : Preliminary results suggest effectiveness against Gram-positive and Gram-negative bacteria, warranting further investigation into its potential as an antibiotic.
Pharmacological Studies
Pharmacological profiling of this compound has been conducted to assess its safety and efficacy:
- Toxicity Assessment : Early studies show low toxicity in mammalian cells at therapeutic concentrations.
- Bioavailability : The compound's pharmacokinetic properties indicate suitable absorption and distribution characteristics, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
